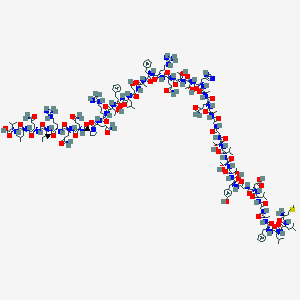
3-Ethoxy-5-methyl-4-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-methyl-4-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are being explored to reduce costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-5-methyl-4-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated isoxazoles .
Aplicaciones Científicas De Investigación
3-Ethoxy-5-methyl-4-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with therapeutic potential.
Industry: It is utilized in the synthesis of materials with specific properties, such as liquid crystals
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trisubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
Haloisoxazoles: Isoxazoles with halogen atoms, such as 3-ethoxy-4-iodo-5-methylisoxazole, exhibit different reactivity and properties.
Uniqueness
3-Ethoxy-5-methyl-4-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .
Propiedades
Número CAS |
146197-26-4 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
NECKEUOMTKFPGD-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
SMILES canónico |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
Sinónimos |
Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)





![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)





